Cas no 1807116-48-8 (2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride)

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride is a versatile sulfonylating agent widely used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its distinct substitution pattern, featuring chloro, fluoro, and methyl groups, enhances reactivity and selectivity in electrophilic aromatic substitution and nucleophilic displacement reactions. The compound’s stability under standard conditions and high purity make it suitable for pharmaceutical and agrochemical intermediates. Its electron-withdrawing substituents facilitate efficient sulfonylation reactions, while the methyl group contributes to steric control. This reagent is valued for its consistent performance in complex synthetic pathways, offering reliable yields and compatibility with diverse reaction conditions.
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride structure
1807116-48-8 structure
Product name:2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride
CAS No:1807116-48-8
MF:C7H5Cl2FO2S
Molecular Weight:243.082802534103
CID:5006720

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride
    • インチ: 1S/C7H5Cl2FO2S/c1-4-2-5(10)3-6(8)7(4)13(9,11)12/h2-3H,1H3
    • InChIKey: GJODZNRKQNYEEP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C)=C1S(=O)(=O)Cl)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 275
  • XLogP3: 3
  • トポロジー分子極性表面積: 42.5

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010007169-250mg
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride
1807116-48-8 97%
250mg
484.80 USD 2021-07-06
Alichem
A010007169-1g
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride
1807116-48-8 97%
1g
1,445.30 USD 2021-07-06
Alichem
A010007169-500mg
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride
1807116-48-8 97%
500mg
782.40 USD 2021-07-06

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride 関連文献

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chlorideに関する追加情報

Introduction to 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride (CAS No. 1807116-48-8) and Its Applications in Modern Chemical Research

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride, identified by its CAS number 1807116-48-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in synthetic chemistry. The presence of both chloro and fluoro substituents, along with a methyl group, endows this molecule with unique electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.

The structural features of 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride contribute to its reactivity and utility in various chemical transformations. The sulfonyl chloride moiety is particularly notable for its ability to participate in nucleophilic substitution reactions, where it can serve as a precursor to sulfonamides, sulfonates, and other derivatives. These derivatives are of paramount importance in medicinal chemistry, often serving as key components in drug candidates targeting a wide range of therapeutic areas.

In recent years, the demand for 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride has been driven by its application in the development of novel pharmaceuticals. The fluoro substituent, in particular, has been extensively studied for its ability to modulate the pharmacokinetic properties of drug molecules, including their metabolic stability and bioavailability. This has led to its incorporation into numerous drug candidates that are currently undergoing preclinical or clinical evaluation.

One of the most compelling aspects of 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride is its role as a building block in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern drug design, with many clinically approved drugs featuring these cyclic structures. The ability to introduce specific functional groups at defined positions on the aromatic ring allows chemists to fine-tune the properties of these heterocycles, leading to compounds with enhanced efficacy and reduced toxicity.

Recent advancements in synthetic methodologies have further highlighted the importance of 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures from simpler precursors. These reactions often utilize sulfonyl chlorides as key intermediates, leveraging their reactivity to form carbon-carbon or carbon-heteroatom bonds under mild conditions.

The agrochemical industry has also benefited from the use of 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride. Sulfonyl-based compounds are well-documented for their herbicidal and pesticidal properties, and modifications to the aromatic ring can significantly influence their biological activity. Researchers have been exploring novel derivatives of this compound to develop next-generation crop protection agents that are more effective and environmentally sustainable.

In addition to its applications in pharmaceuticals and agrochemicals, 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride has found utility in materials science. The unique electronic properties of fluoro-substituted aromatic compounds make them attractive for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic devices. The ability to precisely control the structure and functionality of these molecules allows for the development of advanced materials with tailored properties.

The synthesis of 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride itself is a testament to the ingenuity of modern organic chemistry. While multiple synthetic routes exist, each offers distinct advantages depending on the desired scale and purity requirements. Common methods involve the chlorosulfonation followed by fluorination and methylation steps, with careful optimization to maximize yield and minimize byproducts.

As research continues to uncover new applications for 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride, its significance in chemical science is only expected to grow. The compound's versatility as an intermediate makes it indispensable for researchers working on cutting-edge developments across multiple disciplines. Whether it is being used to synthesize life-saving medications or innovative materials, this compound exemplifies the power of specialized chemicals in driving scientific progress.

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